P-glycoprotein Inhibition: D-703 Is a P-gp Inhibitor, Unlike N-Dealkylated Metabolites D-617 and D-620
p-O-Desmethyl Verapamil (D-703) is a P-glycoprotein inhibitor with an IC₅₀ value of 1.6 μM, whereas the N-dealkylated metabolites D-617 and D-620 exhibit no P-gp inhibition at concentrations up to 100 μM [1]. In contrast, D-617 and D-620 are P-gp substrates, demonstrating polarized transport in Caco-2 and L-MDR1 cell monolayers, while D-703 shows no P-gp-dependent transport [2]. This functional dichotomy is critical for experimental design in transporter pharmacology studies.
| Evidence Dimension | P-glycoprotein inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 1.6 μM |
| Comparator Or Baseline | D-617: no inhibition up to 100 μM; D-620: no inhibition up to 100 μM; Norverapamil: IC₅₀ = 0.3 μM; Verapamil: IC₅₀ = 1.1 μM |
| Quantified Difference | D-703 is an inhibitor; D-617 and D-620 are non-inhibitors (≥60-fold selectivity) |
| Conditions | Digoxin transport inhibition assay in P-glycoprotein-expressing Caco-2 and L-MDR1 cell monolayers at 5 μM for substrate assessment; IC₅₀ determination using digoxin as substrate |
Why This Matters
Researchers studying P-gp-mediated drug interactions must select D-703 over D-617/D-620 when an inhibitor phenotype is required, as the N-dealkylated metabolites cannot serve this function.
- [1] Pauli-Magnus C, von Richter O, Burk O, Ziegler A, Mettang T, Eichelbaum M, Fromm MF. Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein. J Pharmacol Exp Ther. 2000;293(2):376-382. View Source
- [2] Pauli-Magnus C, von Richter O, Burk O, Ziegler A, Mettang T, Eichelbaum M, Fromm MF. Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein. J Pharmacol Exp Ther. 2000;293(2):376-382. View Source
